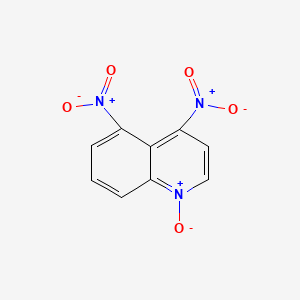4,5-Dinitroquinoline 1-oxide
CAS No.: 16238-73-6
Cat. No.: VC7950870
Molecular Formula: C9H5N3O5
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16238-73-6 |
|---|---|
| Molecular Formula | C9H5N3O5 |
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 4,5-dinitro-1-oxidoquinolin-1-ium |
| Standard InChI | InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H |
| Standard InChI Key | VJEAOAHNLWAJGZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] |
| Canonical SMILES | C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 4,5-dinitro-1-oxidoquinolin-1-ium, reflecting the positions of its nitro and N-oxide groups . Alternative designations include:
-
4,5-Dinitroquinoline N-oxide
-
Quinoline, 4,5-dinitro-, 1-oxide
Molecular Formula and Weight
The compound’s molecular formula, , corresponds to a molar mass of 235.15 g/mol . Its structural complexity arises from the quinoline backbone, which is modified by electron-withdrawing nitro and N-oxide groups (Table 1).
Table 1: Fundamental Chemical Properties of 4,5-Dinitroquinoline 1-Oxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.15 g/mol | |
| CAS Registry Number | 16238-73-6 | |
| DSSTox Substance ID | DTXSID60167365 | |
| NSC Number | 265330 |
Structural Characteristics
2D and 3D Conformational Analysis
The planar quinoline ring system is substituted with nitro groups at positions 4 and 5, while the N-oxide group at position 1 introduces polarity (Figure 1) . The SMILES string encodes this arrangement, highlighting the conjugated π-system and charged nitrogen centers .
Computational Descriptors
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s UV-Vis absorption likely peaks in the 300–400 nm range due to nitroaromatic chromophores. Quantum mechanical calculations could predict values for further validation.
Synthesis and Stability
Synthetic Pathways
-
Nitration of quinoline precursors using mixed acids ().
-
Oxidation of the tertiary nitrogen using peroxides or ozone .
Stability and Reactivity
4,5-Dinitroquinoline 1-oxide is hygroscopic and light-sensitive, necessitating storage at -20°C in amber containers . Its reactivity toward strong oxidizers may yield toxic gases (e.g., ) upon decomposition .
Applications and Research Implications
Chemical Intermediate
The compound may serve as a precursor in synthesizing heterocyclic pharmaceuticals or agrochemicals, leveraging its electron-deficient aromatic ring for nucleophilic substitution reactions.
| Parameter | Detail | Source |
|---|---|---|
| Stability | Hygroscopic, light-sensitive | |
| Incompatible Substances | Strong oxidizing agents | |
| UNSPSC Code | 12352100 (Chemical derivatives) |
Future Research Directions
-
Toxicological Profiling: In vitro assays to assess acute/chronic toxicity and mutagenic potential.
-
Synthetic Optimization: Development of scalable, high-yield synthesis routes.
-
Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume